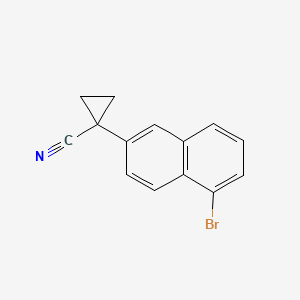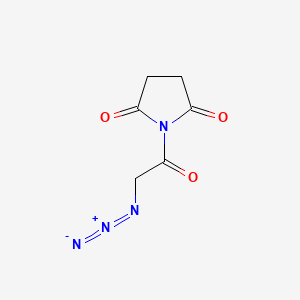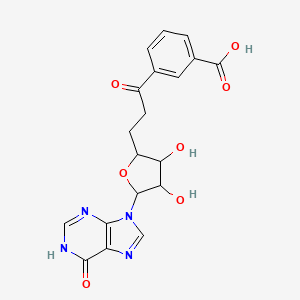
Ethyl 5-aminothiophene-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-aminothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminothiophene-2-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) or CH2Cl2 (dichloromethane) and catalysts like EDC HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Quality control measures, including NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography), are employed to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-aminothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-aminothiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of Ethyl 5-aminothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-aminothiophene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with similar chemical properties but different biological activities.
Ethyl 5-aminothiophene-2-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10ClNO2S |
|---|---|
Molekulargewicht |
207.68 g/mol |
IUPAC-Name |
ethyl 5-aminothiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-2-10-7(9)5-3-4-6(8)11-5;/h3-4H,2,8H2,1H3;1H |
InChI-Schlüssel |
HHFLUNFSWMIPNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(S1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)


![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)









